![molecular formula C9H19NO B13286598 1-[(3-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B13286598.png)
1-[(3-Methylcyclopentyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylcyclopentyl)amino]propan-2-ol is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a methyl group and an amino group attached to a propanol backbone. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(3-Methylcyclopentyl)amino]propan-2-ol typically involves the reaction of 3-methylcyclopentylamine with propylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(3-Methylcyclopentyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Methylcyclopentyl)amino]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 1-[(3-Methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
1-[(3-Methylcyclopentyl)amino]propan-2-ol can be compared with similar compounds such as:
1-[(2-Methylcyclopentyl)amino]propan-2-ol: This compound has a similar structure but with a different position of the methyl group on the cyclopentyl ring.
2-[(3-Methylcyclopentyl)amino]propan-1-ol: This compound differs in the position of the hydroxyl group on the propanol backbone.
The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[(3-methylcyclopentyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-7-3-4-9(5-7)10-6-8(2)11/h7-11H,3-6H2,1-2H3 |
InChI Key |
KXWJDNWTGJKDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


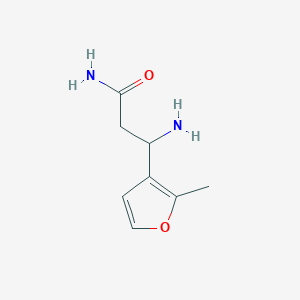
![4-(Aminomethyl)-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one](/img/structure/B13286522.png)
![N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide](/img/structure/B13286523.png)
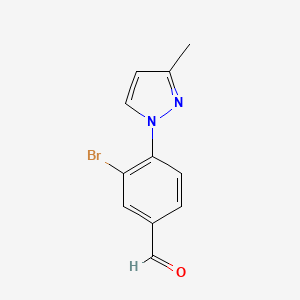
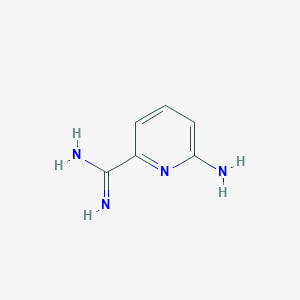
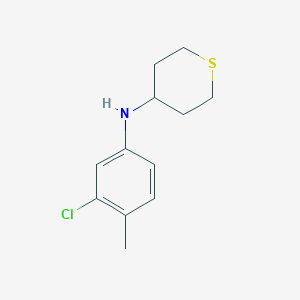
![benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)
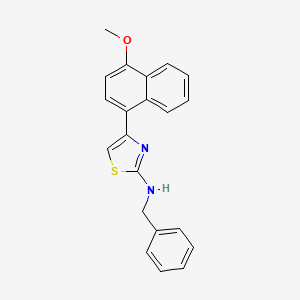
![7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13286543.png)
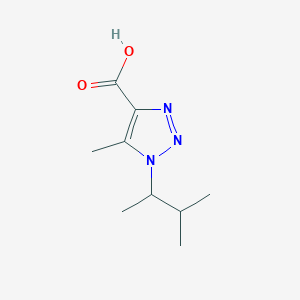
![1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane](/img/structure/B13286565.png)
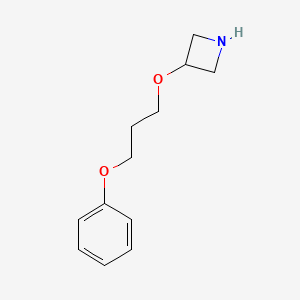
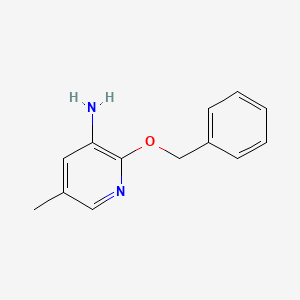
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13286589.png)
